5-Methyl-6-thia-4-azaspiro[2.4]hept-4-ene
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Overview
Description
5-Methyl-6-thia-4-azaspiro[24]hept-4-ene is a spiro compound characterized by a unique bicyclic structure that includes a sulfur and nitrogen atom within its ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-6-thia-4-azaspiro[2.4]hept-4-ene can be achieved through several methods. One common approach involves the reaction of a suitable precursor with sulfur and nitrogen-containing reagents under controlled conditions. For example, the reaction of a cyclopropane derivative with a thiol and an amine can yield the desired spiro compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors and continuous flow systems to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-6-thia-4-azaspiro[2.4]hept-4-ene undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrogen atom can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur and nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original spiro compound .
Scientific Research Applications
5-Methyl-6-thia-4-azaspiro[2.4]hept-4-ene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Methyl-6-thia-4-azaspiro[2.4]hept-4-ene involves its interaction with specific molecular targets. The sulfur and nitrogen atoms in the compound can form bonds with various biological molecules, affecting their function. This interaction can lead to the inhibition of enzymes or the disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Methyl-6-thia-4-azaspiro[2.4]hept-4-ene include:
- 6-Oxa-5-thia-4-azaspiro[2.4]heptane
- 5-Methyl-4-thia-6-azaspiro[2.4]hept-5-ene-7-carboxylic acid .
Uniqueness
What sets this compound apart is its specific arrangement of sulfur and nitrogen atoms within the spiro structure, which imparts unique chemical and biological properties .
Properties
CAS No. |
820252-92-4 |
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Molecular Formula |
C6H9NS |
Molecular Weight |
127.21 g/mol |
IUPAC Name |
5-methyl-6-thia-4-azaspiro[2.4]hept-4-ene |
InChI |
InChI=1S/C6H9NS/c1-5-7-6(2-3-6)4-8-5/h2-4H2,1H3 |
InChI Key |
GJZSJYLHCARXHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2(CC2)CS1 |
Origin of Product |
United States |
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